Cemdisiran
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Overview
Description
Cemdisiran is a subcutaneously administered, investigational RNA interference (RNAi) therapeutic. It targets the C5 component of the complement pathway and is being developed for the treatment of complement-mediated diseases. This compound has demonstrated rapid and robust C5 suppression and an acceptable safety profile in healthy subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cemdisiran is synthesized using RNA interference technology, where small interfering RNA (siRNA) molecules are designed to silence specific messenger RNA (mRNA) targets. The siRNA is conjugated to N-acetylgalactosamine (GalNAc) to enhance delivery to hepatocytes. The synthesis involves the following steps:
Design and Synthesis of siRNA: The siRNA is chemically synthesized to target the mRNA encoding the C5 protein.
Conjugation to GalNAc: The siRNA is conjugated to GalNAc to facilitate liver-specific delivery.
Purification and Formulation: The conjugated siRNA is purified and formulated for subcutaneous administration
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis of the siRNA, followed by conjugation to GalNAc. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure safety and consistency .
Chemical Reactions Analysis
Types of Reactions
Cemdisiran undergoes several chemical reactions during its synthesis and in vivo activity:
Conjugation Reactions: The siRNA is conjugated to GalNAc through covalent bonding.
Hydrolysis: In vivo, this compound is hydrolyzed to release the active siRNA
Common Reagents and Conditions
Reagents: N-acetylgalactosamine, siRNA, coupling agents.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the siRNA
Major Products
The major product of these reactions is the GalNAc-conjugated siRNA, which is the active therapeutic agent .
Scientific Research Applications
Cemdisiran has several scientific research applications, particularly in the fields of medicine and biology:
Treatment of Complement-Mediated Diseases: this compound is being developed for the treatment of diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and immunoglobulin A nephropathy (IgAN). .
Hepatocyte-Targeted Therapies: The GalNAc conjugation technology used in this compound is being explored for targeting other liver-specific diseases
Mechanism of Action
Cemdisiran exerts its effects by silencing the mRNA encoding the C5 protein, a key component of the complement pathway. The mechanism involves:
siRNA Delivery: The GalNAc-conjugated siRNA is delivered to hepatocytes via subcutaneous administration.
mRNA Silencing: The siRNA binds to the target mRNA, leading to its degradation and preventing the synthesis of the C5 protein.
Complement Pathway Inhibition: By reducing C5 protein levels, this compound inhibits the complement pathway, thereby reducing inflammation and tissue damage associated with complement-mediated diseases
Comparison with Similar Compounds
Cemdisiran is unique in its use of RNA interference technology and GalNAc conjugation for targeted delivery. Similar compounds include:
Eculizumab: A monoclonal antibody that also targets the C5 protein but works by binding to the protein rather than silencing its mRNA
Pozelimab: Another monoclonal antibody targeting C5, used in combination with this compound in some studies
This compound’s uniqueness lies in its RNAi mechanism, which offers a different approach to complement inhibition compared to monoclonal antibodies .
Properties
CAS No. |
1639264-46-2 |
---|---|
Molecular Formula |
C78H140N11O34P |
Molecular Weight |
1807.0 g/mol |
IUPAC Name |
[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1 |
InChI Key |
LQRNAUZEMLGYOX-LZVIIAQDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O |
Origin of Product |
United States |
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